
phen-IA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
phen-IA is a complex organometallic compound It features a ruthenium center coordinated with multiple nitrogen-containing ligands, including phenanthroline and pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phen-IA typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The process often starts with the preparation of the ligands, followed by their reaction with a ruthenium precursor, such as ruthenium trichloride. The reaction conditions may include solvents like ethanol or acetonitrile and may require heating to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency. Purification steps such as recrystallization or chromatography may be employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1-10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering its oxidation state and potentially changing the compound’s reactivity.
Reduction: Reduction reactions can revert the oxidized ruthenium back to its original state.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state ruthenium complex, while substitution reactions can produce new ruthenium complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. It is also studied for its photophysical properties, making it useful in light-emitting devices and sensors.
Biology
In biological research, (2-Iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1-10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium is explored for its potential as an anticancer agent. Its ability to interact with DNA and induce cell death makes it a candidate for chemotherapy research.
Medicine
The compound’s medicinal applications extend to its use in diagnostic imaging. Its unique properties allow it to be used as a contrast agent in imaging techniques like MRI, providing enhanced visualization of biological tissues.
Industry
In the industrial sector, this ruthenium complex is utilized in the development of advanced materials, including conductive polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1-10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. The pathways involved in these processes include the activation of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ruthenium(II) tris(bipyridine): Another ruthenium complex with similar photophysical properties.
Ruthenium(II) tris(phenanthroline): Similar in structure but with different ligands, affecting its reactivity and applications.
Ruthenium(II) polypyridyl complexes: A broad class of compounds with varying ligands and properties.
Uniqueness
(2-Iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1-10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium stands out due to its specific ligand arrangement, which imparts unique reactivity and stability
Properties
Molecular Formula |
C34H32IN7ORu+6 |
|---|---|
Molecular Weight |
782.6 g/mol |
IUPAC Name |
(2-iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1,10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium |
InChI |
InChI=1S/C14H10IN3O.2C10H8N2.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-7H,8H2,(H,18,19);2*1-8H;/p+6 |
InChI Key |
HPORICVFHZGQJY-UHFFFAOYSA-T |
Canonical SMILES |
C1=CC=[NH+]C(=C1)C2=CC=CC=[NH+]2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=[NH+]C3=C2[NH+]=C1)[NH2+]C(=[OH+])CI.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


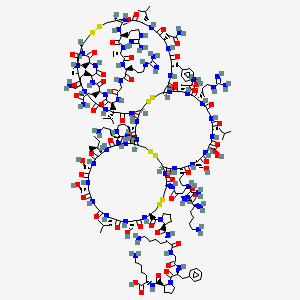
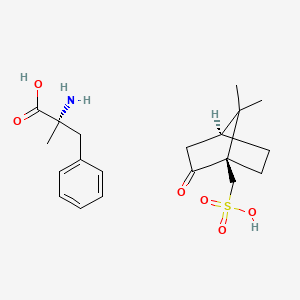

![4,7-Dibromo-5,6-bis((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1495710.png)
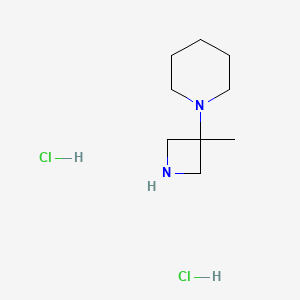
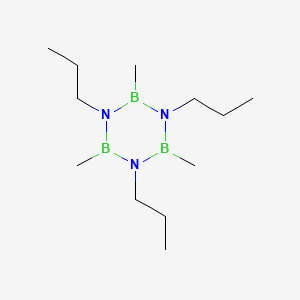
![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)




![8-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1495757.png)
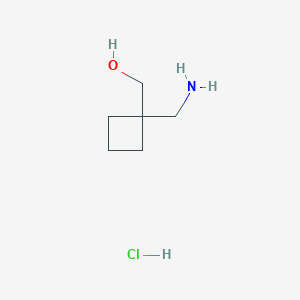
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1495764.png)
